molecular formula C17H15NO B11861913 1-(1-Phenylisoquinolin-2(1H)-yl)ethanone CAS No. 104576-32-1

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone

Katalognummer: B11861913
CAS-Nummer: 104576-32-1
Molekulargewicht: 249.31 g/mol
InChI-Schlüssel: YALRKCZSXHPOEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone is a chemical compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound features a phenyl group attached to the isoquinoline ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylisoquinolin-2(1H)-yl)ethanone typically involves the reaction of isoquinoline derivatives with phenyl-substituted reagents. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity . The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like palladium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetonitrile, ethanol, diethyl ether.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various reduced isoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1-Phenylisoquinolin-2(1H)-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, influencing their activity. For example, it may act on the central nervous system by modulating neurotransmitter receptors, leading to potential antidepressant effects . The exact pathways and molecular targets can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-Phenylisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethanone group can also affect its solubility and interaction with biological targets, making it distinct from other isoquinoline derivatives .

Eigenschaften

CAS-Nummer

104576-32-1

Molekularformel

C17H15NO

Molekulargewicht

249.31 g/mol

IUPAC-Name

1-(1-phenyl-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C17H15NO/c1-13(19)18-12-11-14-7-5-6-10-16(14)17(18)15-8-3-2-4-9-15/h2-12,17H,1H3

InChI-Schlüssel

YALRKCZSXHPOEL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.